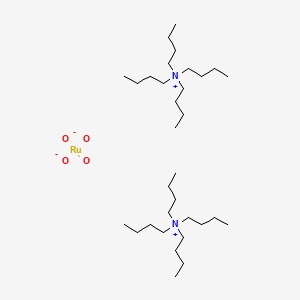

Tetrabutylammonium perruthenate

Description

Historical Context and Evolution of Perruthenate Reagents

The journey of ruthenium oxidants began with the highly aggressive ruthenium tetroxide (RuO4). nih.gov While powerful, its lack of selectivity often led to undesired side reactions and over-oxidation. nih.gov This limitation spurred the development of milder alternatives. A significant breakthrough came in 1987 with the introduction of tetrapropylammonium (B79313) perruthenate (TPAP) by Ley and coworkers. organicchemistrydata.org This air- and moisture-tolerant compound, soluble in organic solvents, offered a more controlled and selective approach to oxidation. organicchemistrydata.orgchem-station.com

Role of Perruthenate Anions as Catalytic Oxidants

The perruthenate anion, [RuO4]⁻, is the key player in these oxidations. nih.gov It is a ruthenium(VII) oxo-species that acts as a mild oxidizing agent. nih.govnih.gov A crucial advantage of TPAP is its ability to be used in catalytic amounts. organicchemistrydata.orgwikipedia.org The catalytic cycle is sustained by the addition of a stoichiometric co-oxidant, most commonly N-methylmorpholine N-oxide (NMO), which regenerates the active Ru(VII) species from the reduced Ru(V) form. acsgcipr.orgnih.gov

Scope and Significance of Tetrabutylammonium (B224687) Perruthenate in Modern Organic Synthesis

TPAP has become a popular and versatile reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. nih.govnih.gov Its mild nature ensures high chemoselectivity, leaving many other functional groups such as double bonds, esters, and protecting groups untouched. uwindsor.caorganic-chemistry.org This tolerance makes TPAP an invaluable tool in the synthesis of complex molecules. uwindsor.caorganic-chemistry.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

dioxido(dioxo)ruthenium;tetrabutylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.4O.Ru/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h2*5-16H2,1-4H3;;;;;/q2*+1;;;2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKNWABDTLDBRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Ru](=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72N2O4Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Characterization of Tetrabutylammonium Perruthenate and Analogues

Preparation of Quaternary Ammonium (B1175870) Perruthenate Salts

The synthesis of quaternary ammonium perruthenate salts is a well-established process, typically involving the oxidation of a suitable ruthenium precursor followed by precipitation with a quaternary ammonium salt. The general method allows for the preparation of various analogues by simply changing the cation.

The most common precursor is ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O). In a typical one-pot synthesis, this ruthenium salt is oxidized in an aqueous medium to form the perruthenate anion [RuO₄]⁻. A strong oxidant, such as sodium bromate (B103136) (NaBrO₃), is often used for this purpose. The subsequent addition of a quaternary ammonium hydroxide (B78521), like tetrapropylammonium (B79313) hydroxide ((Pr₄N)OH), or a halide salt results in the precipitation of the desired quaternary ammonium perruthenate salt as a stable, crystalline solid. uwindsor.ca For instance, Tetrapropylammonium perruthenate (TPAP), also known as the Ley-Griffith reagent, is prepared by oxidizing ruthenium trichloride (B1173362) with an excess of sodium bromate; the subsequent addition of tetrapropylammonium hydroxide yields TPAP as dark green crystals. uwindsor.ca

The choice of the quaternary ammonium cation (e.g., tetrapropylammonium vs. tetrabutylammonium) influences the solubility of the resulting salt in organic solvents, a key factor for its application in synthesis. The general reaction for the formation of these salts can be summarized as the reaction of a tertiary amine with an alkyl halide, known as the Menshutkin reaction, to form the quaternary ammonium salt which then undergoes anion exchange. scienceinfo.com

| Quaternary Ammonium Salt | Ruthenium Source | Oxidant | Cation Source | Key Features |

| Tetrapropylammonium Perruthenate (TPAP) | RuCl₃·xH₂O | Sodium Bromate (NaBrO₃) | (Pr₄N)OH | Air-stable, soluble in organic solvents like dichloromethane (B109758) and acetonitrile. uwindsor.cachem-station.com |

| Tetrabutylammonium (B224687) Perruthenate (TBAP) | RuCl₃·xH₂O | Sodium Bromate (NaBrO₃) | (Bu₄N)OH or (Bu₄N)Br | Similar to TPAP, used in various oxidation reactions. |

This table summarizes common methods for the preparation of quaternary ammonium perruthenate salts.

Advanced Characterization Techniques for Perruthenate Catalysts

A comprehensive understanding of the structure, purity, and reactive species of perruthenate catalysts is crucial for optimizing their performance. A suite of advanced characterization techniques is employed for this purpose, providing insights from the bulk crystalline structure down to the molecular vibrational level. oaepublish.comnumberanalytics.com

Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: These techniques are powerful for identifying the characteristic vibrational modes of the perruthenate anion (RuO₄⁻). The tetrahedral RuO₄⁻ ion has distinct stretching frequencies that confirm its presence and structural integrity. Raman spectroscopy is particularly useful for analyzing the catalyst's surface properties. numberanalytics.com

UV-Visible (UV-Vis) Spectroscopy: This method is used to monitor the electronic transitions within the catalyst during a reaction. For example, time-resolved UV-Vis spectra can follow the oxidation of an alcohol by tracking the changes in the catalyst's oxidation state, from the active Ru(VII) species to the reduced Ru(V) form. nih.gov

Crystallographic and Microscopic Methods:

X-ray Diffraction (XRD): XRD is essential for determining the crystal structure and phase purity of the solid perruthenate salts. It provides information on the long-range order of the crystalline material, confirming that the desired salt has been formed. e-bookshelf.dehidenanalytical.com

Electron Microscopy (SEM and TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and particle size of the catalyst, which is particularly important for heterogeneous and supported catalyst systems. hidenanalytical.comnumberanalytics.com

Thermal and Other Methods:

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the perruthenate salts and to quantify changes that occur during catalyst preparation. hidenanalytical.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly probing the ruthenium center, NMR is invaluable for confirming the structure of the quaternary ammonium cation.

| Technique | Purpose / Information Obtained | Typical Findings for Perruthenates |

| Infrared (IR) Spectroscopy | Identifies functional groups and vibrational modes of the RuO₄⁻ anion. | Characteristic stretches confirming the presence of the perruthenate ion. |

| Raman Spectroscopy | Provides information on molecular structure and vibrational modes, useful for surface analysis. numberanalytics.com | Complements IR data, useful for studying supported catalysts. e-bookshelf.de |

| UV-Visible Spectroscopy | Monitors electronic transitions and changes in ruthenium oxidation state during reaction. nih.gov | Allows for in-situ kinetic analysis of the catalytic cycle. nih.gov |

| X-ray Diffraction (XRD) | Determines crystal structure, phase composition, and purity of the solid salt. numberanalytics.com | Confirms the crystalline nature and identity of the prepared salt. |

| Electron Microscopy (TEM/SEM) | Analyzes catalyst morphology, particle size, and distribution on a support. hidenanalytical.comnumberanalytics.com | Crucial for characterizing polymer-supported and encapsulated systems. |

This table outlines key characterization techniques applied to perruthenate catalysts.

Design and Synthesis of Modified and Supported Perruthenate Systems

To address challenges associated with catalyst cost, separation, and recyclability, significant research has focused on developing modified and supported perruthenate systems. These advanced systems aim to heterogenize the catalyst, facilitating easier work-up and potential for reuse without significant loss of activity.

Polymer-Supported Perruthenate (PSP): A prominent example is the development of a polymer-supported perruthenate, often abbreviated as PSP. rsc.org This heterogeneous catalyst is synthesized by treating an anion-exchange resin, such as Amberlyst which contains quaternary ammonium groups, with an aqueous solution of potassium perruthenate. uwindsor.ca The perruthenate anions are immobilized on the polymer backbone through ionic bonding. PSP can be used in sub-stoichiometric amounts with a co-oxidant, and its key advantage is the ease of separation from the reaction mixture by simple filtration. uwindsor.carsc.org The spent polymer can often be regenerated and reused, contributing to a cleaner and more economical chemical process. uwindsor.ca PSP has been successfully used in the multi-step synthesis of complex molecules like isoxazolidines. rsc.org

Sol-Gel Encapsulated Perruthenate: Another innovative approach is the encapsulation of TPAP within a hydrophobic silica (B1680970) matrix using the sol-gel technique. qualitas1998.net This process involves the hydrolysis and polycondensation of organoalkoxysilanes in the presence of TPAP. The resulting nanohybrid silica gel physically entraps the catalyst within its porous structure. This encapsulation provides chemical and physical stabilization to the TPAP, preventing its degradation and leaching. These sol-gel entrapped catalysts have demonstrated high efficiency and recyclability in the aerobic oxidation of alcohols, in some cases proving more active than the unsupported homogeneous TPAP. qualitas1998.net The properties and performance of the final catalyst can be tailored by modifying the silica precursors and the sol-gel preparation conditions. qualitas1998.net

| System Type | Synthesis Method | Advantages |

| Polymer-Supported Perruthenate (PSP) | Anion exchange between a polymer resin (e.g., Amberlyst) and an aqueous solution of potassium perruthenate. uwindsor.ca | Easy separation by filtration, reusability of the catalyst, cleaner reaction profiles. uwindsor.carsc.org |

| Sol-Gel Encapsulated TPAP | Hydrolysis and polycondensation of organoalkoxysilanes around TPAP molecules, entrapping them in a silica matrix. qualitas1998.net | Enhanced catalyst stability, prevention of leaching, high efficiency, and recyclability. qualitas1998.net |

This table describes the synthesis and benefits of modified and supported perruthenate catalyst systems.

Mechanistic Elucidation of Perruthenate Mediated Oxidations

Detailed Catalytic Cycle of Perruthenate Oxidations

The generally accepted catalytic cycle for TPAP oxidations is initiated by the reaction of the alcohol with the tetrapropylammonium (B79313) perruthenate salt, which contains the active Ru(VII) species (RuO₄⁻). acsgcipr.org Extensive mechanistic studies, including time-resolved UV-Vis and EPR spectroscopy, have provided significant insight into this process. A key finding is that for the oxidation of alcohols like diphenylmethanol, the rate-determining step involves a single molecule of the alcohol and a single perruthenate anion. nih.govrsc.orguq.edu.au

Interestingly, when highly pure TPAP is used in anhydrous solvents, the initial reaction rate is observed to be quite slow. nih.govuq.edu.au The reaction exhibits an induction period, after which the rate accelerates. This autocatalytic behavior is attributed to the formation of ruthenium dioxide (RuO₂), a heterogeneous species that results from the decomposition of the primary catalyst in the presence of water, a byproduct of the oxidation. nih.govrsc.org This in-situ generated RuO₂ then acts as a potent co-catalyst, dramatically speeding up the oxidation process. nih.govuq.edu.au

Table 1: Key Ruthenium Species in the TPAP Catalytic Cycle

| Species | Ruthenium Oxidation State | Role in Cycle |

| [RuO₄]⁻ | +7 (VII) | Active oxidant; reacts with alcohol. |

| [RuO₄]³⁻ (or related Ru(V) species) | +5 (V) | Reduced form of the catalyst after alcohol oxidation. |

| RuO₂ | +4 (IV) | Heterogeneous co-catalyst formed from catalyst degradation. nih.govrsc.org |

The precise nature of the transition state and the energetics of the oxidation have been subjects of computational investigation. Quantum mechanical calculations provide a deeper, albeit theoretical, understanding of the reaction pathway. For the direct reaction of an alcohol with the perruthenate anion (a doublet radical anion), calculations suggest a transition state corresponding to a two-electron oxidation, reducing Ru(VII) to Ru(V). ic.ac.uk

One computational study using a solvent-corrected model calculated the free energy of activation (ΔG‡) for the transition state of ethanol (B145695) oxidation by TPAP to be approximately 30.8 kcal/mol. ic.ac.uk This calculated barrier is considered too high to account for the reaction rates observed in practice, particularly for a reagent known for its efficiency at or below room temperature. ic.ac.uk This discrepancy suggests that the simple, mononuclear pathway is not the most favorable one. The experimental observation of autocatalysis, where the reaction speeds up as RuO₂ is formed, supports the hypothesis that a more complex, lower-energy pathway becomes dominant. ic.ac.uknih.gov This could involve a heterogeneous mechanism on the surface of the RuO₂ co-catalyst or a binuclear system involving two ruthenium atoms, which may provide a more efficient route for the oxidation. ic.ac.uk

Role of Co-oxidants in Catalyst Regeneration

Since TPAP is expensive, it is almost always used in catalytic amounts (typically 5 mol%). wikipedia.org For the catalytic cycle to operate, a stoichiometric amount of a co-oxidant is required to regenerate the active Ru(VII) species from the Ru(V) state formed after the oxidation of the alcohol. acsgcipr.orgwikipedia.org The choice of co-oxidant is critical to the reaction's efficiency and environmental impact.

The most common and effective co-oxidant used in conjunction with TPAP is N-Methylmorpholine N-Oxide (NMO). organic-chemistry.org Its primary role is to re-oxidize the Ru(V) species back to the perruthenate(VII) anion, thus turning over the catalyst. acsgcipr.orgnih.gov Mechanistic studies have clarified that NMO is not involved in the rate-determining step of the alcohol oxidation itself but is crucial for rescuing the unstable Ru(V) intermediate to sustain catalysis. nih.govrsc.org In this process, NMO is reduced to N-methylmorpholine. acsgcipr.org

NMO can also play a secondary role. In the presence of water, the initial aldehyde product can form a geminal diol hydrate (B1144303). The NMO monohydrate (NMO • H₂O) has been found to stabilize this hydrate, facilitating a second oxidation to yield a carboxylic acid. wikipedia.orgorganic-chemistry.org Conversely, to prevent this over-oxidation and isolate the aldehyde, powdered molecular sieves are often added to the reaction to sequester the water produced. wikipedia.org

In an effort to improve the atom economy and create "greener" oxidation protocols, molecular oxygen (O₂), often from the air, has been successfully employed as the terminal oxidant. acsgcipr.orgacsgcipr.orgwikipedia.org This approach avoids the generation of a stoichiometric amount of N-methylmorpholine by-product. acsgcipr.org While the precise mechanism in the TPAP/O₂ system is not as extensively studied, insights can be drawn from related ruthenium-catalyzed aerobic oxidations. These processes are believed to involve the in-situ formation of a high-valent oxo-ruthenium species as the active oxidant. nih.gov The rate-limiting step is often a two-electron hydride transfer from the alcohol to this species. nih.gov In some systems, the mechanism may proceed through the formation of a ruthenium alkoxide intermediate prior to the hydride transfer step. rsc.org

Other strong oxidants can also be used to regenerate the catalytic species, particularly in systems where the active ruthenium oxidant is generated in situ from a precursor like ruthenium trichloride (B1173362) (RuCl₃). acsgcipr.org Among these, sodium periodate (B1199274) (NaIO₄) is a common choice. acsgcipr.org Periodate is a powerful oxidant capable of oxidizing lower-valent ruthenium species back to the higher-valent catalytically active form. youtube.com The Lemieux-Johnson oxidation, for example, uses periodate to regenerate OsO₄, and similar principles apply to ruthenium systems. The use of periodate is well-established for driving various ruthenium-catalyzed oxidations, ensuring efficient catalyst turnover. acsgcipr.org

Table 2: Comparison of Common Co-oxidants for Perruthenate-Mediated Oxidations

| Co-oxidant | Role | By-product | Key Characteristics |

| N-Methylmorpholine N-Oxide (NMO) | Re-oxidizes Ru(V) to Ru(VII). nih.gov | N-Methylmorpholine | Most common and effective; can promote over-oxidation to carboxylic acids. acsgcipr.orgwikipedia.orgorganic-chemistry.org |

| Molecular Oxygen (O₂) | Terminal oxidant for Ru regeneration. acsgcipr.org | Water | "Green" oxidant, high atom economy. acsgcipr.org |

| Sodium Periodate (NaIO₄) | Stoichiometric oxidant for Ru regeneration. acsgcipr.org | Iodate (IO₃⁻) | Powerful oxidant, often used with RuCl₃ precursor systems. acsgcipr.orgyoutube.com |

Influence of Solvent Systems and Reaction Conditions on Mechanism

The mechanism of oxidations mediated by tetrabutylammonium (B224687) perruthenate (TPAP) is highly sensitive to the solvent system and specific reaction conditions employed. The choice of solvent can fundamentally alter the reaction pathway, while conditions such as the presence of water and co-oxidants dictate the reaction rate and product selectivity.

The solvent plays a critical role in determining the nature of the oxidative process. In non-polar, aprotic solvents like dichloromethane (B109758), TPAP-mediated oxidation of alcohols, such as cyclobutanol (B46151), proceeds via a clean two-electron process, yielding the corresponding ketone in high yield (95%). nih.gov This pathway avoids the formation of radical intermediates. nih.gov In contrast, conducting the reaction in aqueous solutions leads to a different mechanistic route. nih.gov Under aqueous conditions, the oxidation is proposed to occur through a single-electron transfer process, which can generate radical intermediates. nih.gov This is evidenced by the oxidation of cyclobutanol in water, which results in ring-opened products, indicative of radical formation, and a significantly lower yield of the desired cyclobutanone (B123998) (33%). nih.gov

The presence or absence of water is one of the most critical reaction conditions. In many TPAP oxidations, particularly the Ley-Griffith protocol which uses N-methylmorpholine N-oxide (NMO) as a co-oxidant, anhydrous conditions are essential for achieving high yields of aldehydes from primary alcohols. nih.govuwa.edu.auacsgcipr.org The reaction itself generates water, which, if not removed (typically by molecular sieves), can lead to over-oxidation. acsgcipr.orgwikipedia.org The aldehyde product can react with water to form a geminal diol hydrate, which is then susceptible to further oxidation by TPAP to the corresponding carboxylic acid. wikipedia.orgacsgcipr.org

However, recent studies have revealed a more complex role for water. A key finding indicates that when pure TPAP is used in a completely anhydrous solvent, the initial rate of alcohol oxidation is remarkably slow. uwa.edu.aursc.orguq.edu.au An induction period is observed, after which the reaction accelerates. uwa.edu.aursc.orguq.edu.au This acceleration is attributed to the partial formation of insoluble ruthenium dioxide (RuO₂), a decomposition product of TPAP that is facilitated by the water produced during the initial slow oxidation. nih.govuwa.edu.aursc.orguq.edu.au This RuO₂ species acts as a heterogeneous co-catalyst, dramatically speeding up the reaction. nih.govuwa.edu.aursc.orguq.edu.au Therefore, a small amount of TPAP decomposition is necessary to initiate the efficient catalytic cycle. uwa.edu.aursc.orguq.edu.au

Table 1: Effect of Solvent and Water on TPAP Oxidation Mechanism

| Condition | Solvent System | Proposed Mechanism | Primary Outcome | Citation |

|---|---|---|---|---|

| Anhydrous, Non-polar | Dichloromethane (CH₂Cl₂) | Concerted two-electron oxidation | Clean oxidation of alcohols to aldehydes/ketones | nih.gov |

| Aqueous | Water (H₂O) | Single-electron process with radical formation | Ring-opening of cyclic alcohols, lower ketone yield | nih.gov |

| Anhydrous (initially) | Anhydrous CH₂Cl₂ | Slow initial oxidation followed by heterogeneous catalysis | Induction period, then acceleration via RuO₂ formation | uwa.edu.aursc.orguq.edu.au |

| Presence of Water | CH₂Cl₂ with H₂O | Hydration of aldehyde to gem-diol | Over-oxidation of primary alcohols to carboxylic acids | wikipedia.orgacsgcipr.org |

Intermolecular Interactions and Their Impact on Reaction Efficiency (e.g., Hydrogen Bonding)

Intermolecular interactions, particularly hydrogen bonding, are critical to the efficiency and mechanism of TPAP-mediated oxidations. uq.edu.auunimelb.edu.au These non-covalent interactions influence the reactivity of the substrate, the co-oxidant, and the catalyst itself. uq.edu.au The standard practice of using dried solvents and molecular sieves in Ley-Griffith oxidations underscores the importance of controlling hydrogen-bonding interactions. uq.edu.au

A significant hydrogen-bonding interaction occurs between the co-oxidant, NMO, and the alcohol substrate. uq.edu.au Spectroscopic studies have shown that NMO, a strong hydrogen-bond acceptor, forms a hydrogen-bonded adduct with the hydroxyl group of the alcohol. uq.edu.au Initially, in an anhydrous environment with an excess of NMO, this NMO-alcohol complex is the favored species. uq.edu.au

The formation of this complex is thought to facilitate the oxidation process. However, the efficiency of the reaction is compromised by the presence of water, a product of the oxidation. Water can disrupt the NMO-alcohol hydrogen bond by forming an NMO hydrate. uq.edu.au This sequestration of NMO by water hinders its primary role: the rapid re-oxidation of the Ru(V) species back to the active Ru(VII) perruthenate catalyst. nih.govuq.edu.au As the reaction progresses, the concentration of NMO decreases while the concentration of water increases, leading to a higher concentration of the less reactive NMO hydrate and slowing the catalytic turnover. uq.edu.au

Furthermore, hydrogen bonding may also play a role in the interaction between the perruthenate catalyst and the substrate. uq.edu.au An outer-sphere mechanism, where the alcohol does not act as a direct ligand to the ruthenium center, is considered likely. uq.edu.au Evidence from EPR spectroscopy suggests that the perruthenate anion can form an adduct with species capable of hydrogen bonding. uq.edu.au This implies that the oxidation may be facilitated by the formation of a hydrogen-bonded, outer-sphere complex between the perruthenate ion and the alcohol, potentially mediated by other components in the reaction mixture. uq.edu.au In some catalytic systems, strong hydrogen bonding has been shown to tighten the contact at the catalyst interface, accelerating electron transfer and enhancing catalytic performance. nih.gov

Table 2: Key Hydrogen-Bonding Interactions in TPAP/NMO Oxidations

| Interacting Species | Type of Interaction | Impact on Reaction Efficiency | Citation |

|---|---|---|---|

| NMO and Alcohol | Hydrogen bond (N-O···H-O-R) | Formation of an NMO-alcohol adduct, potentially facilitating oxidation. | uq.edu.au |

| NMO and Water | Hydrogen bond (N-O···H-O-H) | Forms NMO hydrate, which reduces the effective concentration of NMO available for catalyst regeneration, thus decreasing efficiency. | uq.edu.au |

| Perruthenate and H-bond donors | Outer-sphere complex | May facilitate the oxidation of the alcohol substrate through a hydrogen-bonded intermediate. | uq.edu.au |

Applications of Tetrabutylammonium Perruthenate in Advanced Organic Transformations

Selective Oxidation of Alcohols to Carbonyl Compounds

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. nsf.gov TBAP, often used in catalytic amounts with a co-oxidant, provides a mild and efficient method for this conversion, avoiding the harsh conditions and stoichiometric heavy metal waste associated with traditional reagents. acsgcipr.orgacsgcipr.orgorganicchemistrydata.org The most common co-oxidant used in conjunction with TBAP is N-methylmorpholine N-oxide (NMO). uwindsor.canrochemistry.com

The general mechanism of TBAP oxidation of alcohols involves the formation of a ruthenate ester, which then rearranges to yield the carbonyl product and a reduced ruthenium species. nrochemistry.com The co-oxidant, typically NMO, then regenerates the active Ru(VII) catalyst, allowing for a catalytic cycle. acsgcipr.orgnrochemistry.com The presence of molecular sieves is often beneficial, as they remove water generated during the reaction, which can sometimes hinder the catalytic process. chem-station.com

Primary Alcohol Conversion to Aldehydes

A key application of TBAP is the selective oxidation of primary alcohols to aldehydes. wikipedia.orgrsc.org Unlike many strong oxidizing agents that tend to over-oxidize primary alcohols to carboxylic acids, the TPAP/NMO system generally provides the corresponding aldehydes in high yields. chem-station.com This selectivity is a significant advantage in multi-step syntheses where the aldehyde functionality is required for subsequent reactions. The reaction is typically carried out under mild conditions, at room temperature in a solvent like dichloromethane (B109758). uwindsor.canrochemistry.com

The Ley-Griffith oxidation, which employs catalytic TPAP and stoichiometric NMO, is a widely recognized method for this transformation. nrochemistry.comsynarchive.com The reaction conditions are generally tolerant of a wide array of functional groups, including double bonds, epoxides, esters, and various protecting groups. uwindsor.ca

Table 1: Examples of Primary Alcohol to Aldehyde Conversion using TPAP/NMO

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Geraniol | Geranial | 85% | organic-chemistry.org |

| 10-Undecen-1-ol | 10-Undecenal | 92% | organic-chemistry.org |

Secondary Alcohol Conversion to Ketones

The oxidation of secondary alcohols to ketones is another efficient transformation facilitated by TBAP. wikipedia.orgnih.gov The TPAP/NMO system provides a reliable method for this conversion, often with high yields and excellent chemoselectivity. uwindsor.ca The reaction proceeds under similarly mild conditions to the oxidation of primary alcohols. nrochemistry.com This method is particularly useful in the synthesis of complex molecules where other functional groups might be sensitive to harsher oxidation conditions. uwindsor.ca For instance, the oxidation can be achieved without causing racemization at adjacent stereocenters or migration of double bonds. uwindsor.ca

Table 2: Examples of Secondary Alcohol to Ketone Conversion using TPAP/NMO

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| (-)-Menthol | (-)-Menthone | 91% | organic-chemistry.org |

| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | 94% | organic-chemistry.org |

Direct Oxidation of Primary Alcohols to Carboxylic Acids

While the TPAP/NMO system is renowned for its ability to selectively oxidize primary alcohols to aldehydes, modifications to the reaction conditions can achieve direct conversion to carboxylic acids. wikipedia.orgorganic-chemistry.org This transformation is typically accomplished by using a higher loading of the catalyst and co-oxidant, along with the addition of water. wikipedia.org The presence of water facilitates the formation of a geminal diol (aldehyde hydrate) intermediate from the initially formed aldehyde. wikipedia.orgacs.org This hydrate (B1144303) is then further oxidized by TBAP to the corresponding carboxylic acid. wikipedia.org

A significant development in this area involves the use of NMO monohydrate (NMO•H₂O), which serves as both the co-oxidant and a stabilizing agent for the intermediate aldehyde hydrate. organic-chemistry.orgacs.org This dual role of NMO•H₂O is crucial for the efficiency of the direct oxidation of primary alcohols to carboxylic acids. organic-chemistry.orgorganic-chemistry.org This method has proven to be effective for a variety of substrates, including those with sensitive functional groups. organic-chemistry.org

Table 3: Examples of Direct Primary Alcohol to Carboxylic Acid Conversion using TPAP

| Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Decanol | Decanoic acid | TPAP, NMO•H₂O | 95% | acs.org |

| Geraniol | Geranic acid | TPAP, NMO•H₂O | 80% | acs.org |

Oxidative Cleavage Reactions

Beyond the oxidation of alcohols, TBAP has also been utilized in oxidative cleavage reactions, particularly of vicinal diols.

Vicinal Diol Cleavage

Tetrabutylammonium (B224687) perruthenate is capable of cleaving vicinal diols (1,2-diols) to yield aldehydes or ketones. wikipedia.org This reaction provides an alternative to traditional methods such as ozonolysis or periodate (B1199274) cleavage. The reaction proceeds under the standard mild TPAP/NMO conditions.

Glycol Cleavage to Carboxylic Acids

A noteworthy application of TBAP is the one-step oxidative cleavage of glycols (1,2-diols) directly to carboxylic acids or diacids. nih.govacs.org This transformation is achieved using catalytic amounts of TBAP with NMO as the stoichiometric oxidant. nih.gov In this process, the N-oxide not only regenerates the active ruthenium catalyst but also plays a crucial role in stabilizing the intermediate carbonyl hydrates, which facilitates their subsequent oxidation to carboxylic acids. nih.govacs.org This mild protocol is applicable to a broad range of substrates and generally provides the corresponding acids, diacids, or keto acids in high yields. nih.gov

Table 4: Examples of Glycol Cleavage to Carboxylic Acids using TPAP/NMO

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1,2-Octanediol | Heptanoic acid | 89% | nih.gov |

| cis-1,2-Cyclohexanediol | Adipic acid | 91% | nih.gov |

Oxidative Carbon-Carbon Double Bond Cleavage

The oxidative cleavage of carbon-carbon double bonds is a fundamental transformation in organic synthesis, allowing for the conversion of alkenes into valuable carbonyl compounds. libretexts.orgmasterorganicchemistry.com Tetrabutylammonium perruthenate, often in catalytic amounts with a co-oxidant, provides an effective method for this transformation. nih.gov While powerful oxidizing agents like ozone and potassium permanganate (B83412) can achieve this cleavage, they often lead to over-oxidation, particularly of terminal alkenes to carboxylic acids. libretexts.orgyoutube.com

The reaction mechanism for the oxidative cleavage of alkenes by high-valent metal-oxo species can be complex. nih.gov In the case of some metal catalysts, the reaction may proceed through the formation of a metal-oxo species that reacts with the alkene. nih.gov

Oxidative Cleavage of Terminal and Internal Alkynes

The oxidative cleavage of alkynes is another important transformation that yields carboxylic acids. researchgate.netopenochem.org Similar to alkenes, alkynes can be cleaved by strong oxidizing agents. libretexts.orgmasterorganicchemistry.com Ruthenium-catalyzed systems, including those that likely involve perruthenate species, have been developed for the efficient oxidative cleavage of both terminal and internal alkynes to the corresponding carboxylic acids. researchgate.netorganic-chemistry.org These methods often offer advantages over traditional ozonolysis, which can sometimes be less efficient for alkynes. arkat-usa.org

Research has shown that a combination of a ruthenium catalyst with an oxidant like Oxone can effectively cleave a variety of alkynes, including those with electron-donating or electron-withdrawing groups, in high yields. researchgate.netorganic-chemistry.org The reaction is believed to proceed through intermediates such as α-diketones and anhydrides. researchgate.netorganic-chemistry.org

| Substrate (Alkyne) | Product (Carboxylic Acid) | Yield (%) |

| Diphenylacetylene | Benzoic acid | 98 |

| 1-Phenyl-1-propyne | Benzoic acid and Acetic acid | 95 |

| 1-Octyne | Heptanoic acid | 92 |

| 4-Octyne | Butyric acid | 99 |

Table 1: Examples of Ruthenium-Catalyzed Oxidative Cleavage of Alkynes. (Data sourced from multiple studies on alkyne cleavage) researchgate.netorganic-chemistry.org

Oxidative Cyclization and Rearrangement Reactions

Stereoselective Oxidative Cyclization of Dienes (e.g., Tetrahydrofuran (B95107) Formation)

The oxidative cyclization of dienes is a powerful strategy for the synthesis of heterocyclic compounds, particularly substituted tetrahydrofurans (THFs). nih.govnsf.gov These THF scaffolds are present in numerous bioactive natural products. nih.gov Ruthenium-based oxidants, including systems that generate perruthenate, have been shown to catalyze the oxidative cyclization of 1,5- and 1,6-dienes to form tetrahydrofuran and tetrahydropyran (B127337) derivatives, respectively. nih.govnih.gov

The stereoselectivity of these cyclizations is a key feature, often leading to the formation of specific diastereomers. The mechanism is thought to involve the coordination of the ruthenium-oxo species to the diene, followed by an intramolecular cyclization. nih.gov

| Diene Substrate | Product | Diastereomeric Ratio (dr) |

| (4E,9E)-4,9-Dimethyl-1,11-dodecadiene | 2,5-bis(2-pentyl)tetrahydrofuran | >95:5 (trans:cis) |

| Geranyl Acetate | Substituted Tetrahydrofuran | High |

Table 2: Examples of Stereoselective Oxidative Cyclization of Dienes. (Representative data from studies on diene cyclization) nih.govnih.gov

Isomerization of Allylic Alcohols

The isomerization of allylic alcohols to the corresponding saturated carbonyl compounds is a valuable transformation in organic synthesis. researchgate.netnih.govrsc.org While various transition metal catalysts can effect this transformation, tetrapropylammonium (B79313) perruthenate (TPAP), a close analog of TBAP, has been shown to be an efficient catalyst for this reaction in the absence of an external oxidant. nih.gov The reaction proceeds through the reduction of the perruthenate to a lower-valent ruthenium species by an alcohol, which then catalyzes the isomerization. nih.gov This method is applicable to a wide range of allylic alcohols. nih.gov

Other catalytic systems for allylic alcohol isomerization have also been developed, employing different transition metals and reaction conditions. mdpi.comresearchgate.netcaltech.eduuni-rostock.de

| Allylic Alcohol Substrate | Product | Yield (%) |

| 1-Octen-3-ol | 3-Octanone | 95 |

| Cinnamyl alcohol | 3-Phenylpropanal | 92 |

| (Z)-3-Hexen-1-ol | Hexanal | 88 |

Table 3: Isomerization of Allylic Alcohols Catalyzed by a Perruthenate Species. (Data based on the reported efficiency of TPAP-catalyzed isomerization) nih.gov

Oxidation of Heteroatom-Containing Substrates

Sulfide (B99878) Oxidation to Sulfones

The oxidation of sulfides to sulfones is a common and important transformation in organic chemistry, as sulfones are valuable synthetic intermediates. ysu.amorganic-chemistry.org Tetrapropylammonium perruthenate (TPAP) has been demonstrated to be an effective catalyst for the chemoselective oxidation of sulfides to sulfones. scispace.com This method is highly chemoselective, and other functional groups such as isolated double bonds are generally not affected. The reaction typically uses a co-oxidant, such as N-methylmorpholine N-oxide (NMO). organic-chemistry.org

The oxidation of sulfides can also be achieved with various other oxidizing agents. researchgate.netnih.gov The mechanism of sulfide oxidation often involves the nucleophilic attack of the sulfide on the oxidant. ysu.am

| Sulfide Substrate | Product | Yield (%) |

| Thioanisole | Methyl phenyl sulfone | >95 |

| Dibenzyl sulfide | Dibenzyl sulfone | >95 |

| Tetrahydrothiophene | Tetrahydrothiophene-1,1-dioxide | >95 |

Table 4: TPAP-Catalyzed Oxidation of Sulfides to Sulfones. (Data based on the high efficiency reported for this transformation) scispace.com

Oxidation of Nitrogen-Based Functional Groups

This compound (TPAP) has demonstrated considerable utility in the selective oxidation of various nitrogen-containing functional groups. Its mild nature allows for transformations that might be challenging with more aggressive oxidants.

Notably, secondary amines are efficiently oxidized to the corresponding imines using catalytic amounts of TPAP in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). acsgcipr.org This method provides a straightforward route to imines, which are valuable intermediates in organic synthesis.

Furthermore, TPAP is highly effective for the oxidation of N,N-disubstituted hydroxylamines to nitrones. chem-station.comresearchgate.net This transformation can be achieved using either NMO or molecular oxygen as the terminal oxidant, the latter presenting a more environmentally benign option. chem-station.comorganic-chemistry.org The oxidation of cyclic hydroxylamines, in particular, proceeds with excellent conversion rates and yields. chem-station.com Research has shown that in the case of unsymmetrical hydroxylamines, the regioselectivity of the oxidation can be influenced by the reaction conditions and the substrate's structure. chem-station.com

The table below summarizes representative examples of TPAP-mediated oxidation of nitrogen-based functional groups.

| Substrate Type | Product Type | Co-oxidant | Yield (%) | Reference |

| Secondary Amine | Imine | NMO | Good | acsgcipr.org |

| N,N-disubstituted Hydroxylamine | Nitrone | NMO | Excellent | chem-station.com |

| Cyclic Hydroxylamine | Cyclic Nitrone | O₂ | Excellent | chem-station.comorganic-chemistry.org |

Table 1: Oxidation of Nitrogen-Based Functional Groups using TPAP.

Oxidation of Organoboron Compounds

The application of TPAP extends to the oxidation of organoboron compounds, providing a valuable method for the conversion of olefins to carbonyl compounds. A one-pot procedure involving hydroboration of an olefin followed by TPAP-NMO oxidation has been developed. organic-chemistry.org

In this process, an olefin is first treated with a hydroborating agent, such as borane (B79455) dimethyl sulfide (BMS), to form an intermediate alkylborane. Without isolation, this intermediate is then oxidized using a catalytic amount of TPAP and a stoichiometric amount of NMO. This sequence efficiently furnishes the corresponding aldehyde or ketone at the less substituted position of the original double bond. organic-chemistry.org This method offers a significant advantage by avoiding the isolation of the intermediate alcohol, which is typically generated in traditional hydroboration-oxidation protocols. The reaction is generally rapid, often reaching completion within minutes. organic-chemistry.org

The following table illustrates the transformation of olefins to carbonyl compounds via hydroboration and subsequent TPAP oxidation.

| Olefin Substrate | Product | Reagents | Yield (%) | Reference |

| 1-Decene | Decanal | 1. BMS; 2. TPAP, NMO | 75 | organic-chemistry.org |

| α-Methylstyrene | Phenylacetone | 1. BMS; 2. TPAP, NMO | 82 | organic-chemistry.org |

| Cyclooctene | Cyclooctanone | 1. BMS; 2. TPAP, NMO | 91 | organic-chemistry.org |

Table 2: One-Pot Conversion of Olefins to Carbonyl Compounds via Hydroboration/TPAP Oxidation.

Integration of Perruthenate Chemistry in Multi-Component and Sequential Syntheses

The mild and selective nature of TPAP makes it an ideal reagent for integration into complex reaction sequences, including tandem protocols and the synthesis of intricate natural products.

A significant application of TPAP in sequential reactions is the tandem oxidation-Wittig olefination. uwindsor.cawikipedia.org This protocol allows for the conversion of a primary alcohol to an alkene in a single pot without the need to isolate the intermediate aldehyde, which can often be sensitive or prone to decomposition. uwindsor.caresearchgate.net

In this sequence, the alcohol is first oxidized to the aldehyde using catalytic TPAP and a co-oxidant like NMO. The resulting reaction mixture, containing the newly formed aldehyde, is then directly treated with a phosphonium (B103445) ylide (Wittig reagent). uwindsor.ca This initiates the Wittig reaction, converting the aldehyde into the corresponding alkene. This method has proven to be highly efficient, often providing the desired alkene in high yield and with good control of stereochemistry, minimizing epimerization of adjacent chiral centers. uwindsor.ca The development of co-oxidants such as N,N,N′,N′-tetramethylethylenediamine dioxide (TMEDAO₂) has further expanded the scope of these tandem reactions, allowing them to be performed under non-anhydrous conditions for certain substrates. acsgcipr.org

The table below presents examples of tandem oxidation-Wittig reactions utilizing TPAP.

| Alcohol Substrate | Wittig Reagent | Product | Yield (%) | Reference |

| Geraniol | Ph₃P=CHCO₂Et | Ethyl (2E,6E)-3,7-dimethylocta-2,6-dienoate | 85 | uwindsor.ca |

| Cinnamyl alcohol | Ph₃P=C(Me)CO₂Me | Methyl (2E,4E)-2-methyl-5-phenylpenta-2,4-dienoate | 78 | uwindsor.ca |

| 10-Undecen-1-ol | Ph₃P=CHPh | 1-Phenyl-1,11-dodecadiene | 92 | uwindsor.ca |

Table 3: Examples of Tandem TPAP Oxidation-Wittig Olefination.

The Ley-Griffith oxidation, employing catalytic TPAP and stoichiometric NMO, is a cornerstone reaction in the total synthesis of numerous complex natural products, particularly macrolides. uwindsor.carsc.org Its mildness and high functional group tolerance allow for the selective oxidation of alcohols to aldehydes or ketones at late stages of a synthetic sequence, without affecting other sensitive functionalities present in the molecule. uwindsor.ca

A prominent example is the use of TPAP in the synthesis of the epothilones, a class of potent anticancer agents. rsc.orgnih.gov In several total syntheses of epothilones, TPAP has been the reagent of choice for the oxidation of a primary or secondary alcohol to the corresponding aldehyde, a crucial intermediate for subsequent fragment coupling or macrocyclization steps. rsc.org For instance, in one approach to epothilone (B1246373) D, a complex alcohol fragment was oxidized to the aldehyde using TPAP and NMO, which then participated in a stereoselective aldol (B89426) condensation to construct the carbon skeleton. rsc.org

Similarly, in the synthesis of other macrolides like discodermolide, TPAP has been employed for the mild oxidation of advanced alcohol intermediates to aldehydes, which are then carried forward to complete the synthesis of the natural product. nih.govnih.gov The reliability and chemoselectivity of the TPAP-mediated oxidation make it an invaluable tool for chemists working on the synthesis of structurally elaborate and biologically significant molecules.

Catalyst Sustainability: Recovery, Reusability, and Immobilization Strategies

Methodologies for Homogeneous Perruthenate Catalyst Recycling

While homogeneous catalysts offer high activity and selectivity, their industrial application is often limited by difficulties in their recovery and reuse. nih.govnih.gov For perruthenate-based catalysts, several strategies have been explored to address this challenge.

One approach involves the use of specialized solvent systems and separation techniques. The addition of tetraalkylammonium salts or the use of imidazolium (B1220033) ionic liquids as the reaction medium can facilitate the recovery of the related catalyst, tetra-n-propylammonium perruthenate (TPAP). rsc.org This method allows for the retention of the catalyst in the ionic liquid phase, from which the product can be easily separated.

A more advanced technique is organic solvent nanofiltration (OSN), which uses semi-permeable membranes to separate molecules based on their size. seppure.comrsc.org This pressure-driven method can effectively retain the larger catalyst molecules while allowing smaller product molecules to pass through, enabling direct recovery from the reaction mixture without a phase change. seppure.com Studies on other homogeneous catalysts have demonstrated the potential of OSN, achieving high retention rates and allowing the catalyst to be reused for multiple cycles with minimal loss of activity. rsc.orgmdpi.com This technology represents a promising avenue for creating a more sustainable process for reactions catalyzed by homogeneous TBAP.

Development of Heterogeneous Perruthenate Catalysts

The most common strategy to enhance catalyst reusability is "heterogenization," where the homogeneous catalyst is anchored to an insoluble support. nih.gov This approach combines the high selectivity of the homogeneous catalyst with the practical advantages of a heterogeneous system, most notably the ease of separation via simple filtration. mdpi.com Various materials have been successfully employed as supports for the perruthenate ion.

Polymers provide a versatile platform for catalyst immobilization due to their chemical stability, flexible nature, and availability. mdpi.comroutledge.com A polymer-supported perruthenate (PSP) has been developed by immobilizing the perruthenate anion on an anion-exchange resin, such as Amberlyst IR 27, which contains quaternary ammonium (B1175870) groups. rsc.org This solid-phase catalyst effectively oxidizes primary and secondary alcohols to aldehydes and ketones. rsc.orgrsc.org A key advantage of the PSP system is the simplification of the product work-up; the catalyst is simply filtered off, yielding a clean product solution. rsc.org

The reusability of this polymer-supported system has been demonstrated. After the initial reaction, the spent resin can be filtered and reused in subsequent oxidation cycles, typically in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). rsc.org Research has shown a gradual decrease in yield upon reuse, with one study on the oxidation of benzyl (B1604629) alcohol reporting yields of >95% in the first run, 88% in the second, and 72% in the third. rsc.org The spent catalyst can also be reactivated externally before being used in further reactions. rsc.org

Inorganic materials, particularly those with high surface areas and ordered porosity like mesoporous silica (B1680970), are excellent candidates for catalyst supports. nih.gov The sol-gel process offers a powerful method for encapsulating catalyst molecules within a porous silica matrix. illinois.edu

Researchers have successfully encapsulated tetra-n-propylammonium perruthenate (TPAP) within organically modified silica nanohybrid particles. nih.gov This is achieved through a one-step sol-gel process involving the co-polycondensation of tetramethoxysilane (B109134) (TMOS) and an alkyltrimethoxysilane in the presence of the catalyst. nih.gov The resulting materials are highly efficient heterogeneous catalysts for the aerobic oxidation of alcohols. Notably, these sol-gel encapsulated catalysts can be significantly more active than the unsupported homogeneous catalyst. They are also leach-proof and recyclable, addressing key sustainability criteria. nih.gov The properties and performance of the catalyst can be fine-tuned by adjusting the synthesis conditions, which influences the surface polarity and textural properties of the final material. nih.gov

Ionic liquids (ILs) have been investigated both as reaction media and as materials for catalyst immobilization. researchgate.net Performing TPAP-catalyzed oxidations in substituted imidazolium ionic liquids can serve as an alternative to traditional organic solvents, simplifying product extraction and catalyst retention. researchgate.net

A more advanced approach involves the immobilization of the catalytic species onto a support that incorporates an ionic liquid. This can be achieved by grafting an ionic liquid precursor onto a solid support, such as a polymer or covalent organic framework (COF), followed by ionization. mdpi.com For instance, a perruthenate catalyst can be immobilized on a polymer-supported ionic liquid. researchgate.net This creates a solid catalyst with the active species bound within an ionic environment. This strategy has been shown to be effective for other ruthenium catalysts, where an immobilized ruthenium-containing ionic liquid was reused for up to four consecutive cycles without a significant loss of activity. rsc.org The confinement of the catalyst within the ionic liquid phase on a solid support can enhance stability and prevent leaching, contributing to its longevity and reusability. rsc.org

Evaluation of Catalyst Stability and Turnover Frequencies

A critical measure of a catalyst's utility and sustainability is its stability over multiple reaction cycles and its efficiency, often expressed by turnover number (TON) or turnover frequency (TOF). TON represents the total number of substrate molecules converted by one molecule of catalyst before it becomes deactivated, while TOF is the rate of this conversion.

For heterogeneous perruthenate systems, reusability is a key indicator of stability. The data below summarizes findings from studies on various supported perruthenate catalysts.

| Catalyst System | Support Material | Reaction | Reusability Data | Source |

|---|---|---|---|---|

| Polymer-Supported Perruthenate (PSP) | Amberlyst Anion Exchange Resin | Oxidation of Benzyl Alcohol | Demonstrated 3 cycles with decreasing yields: >95% (Run 1), 88% (Run 2), 72% (Run 3). | rsc.org |

| Sol-Gel Encapsulated TPAP | Organically Modified Silica (ORMOSIL) | Aerobic Oxidation of Alcohols | Described as leach-proof and recyclable; more active than unsupported catalyst. | nih.gov |

| ORMOSIL-Doped Perruthenate | Organically Modified Silicate (ORMOSIL) | Oxidative Dehydrogenation of Benzyl Alcohol | Retained most of its activity after five consecutive cycles in supercritical CO2. | researchgate.net |

| Immobilized Ruthenium-IL | Ionic Liquid on a solid support | Transfer Hydrogenation | Reused for up to four consecutive cycles without significant loss of activity. | rsc.org |

These studies confirm that immobilizing the perruthenate catalyst significantly enhances its lifespan and practical applicability by allowing for repeated use. The combination of a more stable counter-ion and a non-solubilizing reaction medium can further improve the life-cycle and reusability. researchgate.net

Electrochemical Approaches to Perruthenate Catalyst Regeneration

During the catalytic oxidation of alcohols, the active Ru(VII) species in perruthenate is reduced to a lower oxidation state. To run the reaction in a catalytic manner, a stoichiometric co-oxidant (like NMO) is typically required to regenerate the Ru(VII) species. An attractive and more sustainable alternative is to use electricity for this regeneration step. nih.gov

Electrochemical regeneration avoids the use of chemical oxidants, which generate stoichiometric waste products, thereby creating a cleaner and more atom-economical process. nih.gov The principle involves the electrochemical oxidation of the spent, reduced ruthenium species back to the active perruthenate form at an anode. This can be done either in situ during the reaction or ex situ to regenerate the catalyst before reuse.

While specific studies detailing the electrochemical regeneration of TBAP for synthetic applications are not widespread, the concept is well-established for other catalytic systems. nih.gov Redox-mediated electrochemical approaches using functionalized electrodes have been proposed for recycling various homogeneous catalysts. nih.gov For other ruthenium systems, it has been shown that electrochemical oxidation can enhance catalytic activity. nih.gov The regeneration step involves applying specific conditions, such as controlled potential, to restore the catalyst's active state. seppure.com This approach holds significant promise for creating a closed-loop catalytic cycle for perruthenate-mediated oxidations, further enhancing the sustainability of this versatile oxidant.

Computational and Theoretical Studies on Perruthenate Catalysis

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the mechanisms of chemical reactions, including those catalyzed by transition metal complexes. mdpi.comumn.edu DFT calculations allow for the exploration of potential energy surfaces, providing detailed information about the energetics and geometries of various species along a reaction coordinate. researchgate.net This approach has been particularly valuable in understanding the pathways of oxidation reactions mediated by tetrabutylammonium (B224687) perruthenate.

DFT studies have been employed to investigate the stepwise versus concerted nature of oxidation processes. For instance, in the oxidation of alcohols, DFT calculations can help distinguish between mechanisms involving a direct hydride transfer and those proceeding through the formation of a ruthenate ester intermediate. These calculations can map out the entire reaction profile, identifying the rate-determining step and the associated activation energy barriers. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results, and various functionals have been benchmarked for their performance in describing ruthenium-based systems. nih.gov

Furthermore, DFT has been utilized to explore the chemoselectivity of TBAP oxidations. By comparing the activation barriers for the oxidation of different functional groups within the same molecule, it is possible to predict which group will be preferentially oxidized. These theoretical predictions can guide the design of selective oxidation protocols in organic synthesis. For example, DFT could be used to rationalize the selective oxidation of a primary alcohol in the presence of a secondary alcohol by comparing the transition state energies for both processes.

Molecular Modeling of Active Species and Intermediates

Molecular modeling techniques, particularly those based on quantum mechanics, provide a powerful lens for visualizing and understanding the three-dimensional structures and electronic properties of the active catalytic species and transient intermediates in perruthenate-catalyzed reactions. The perruthenate ion (RuO₄⁻) itself is the primary active species, but its interaction with the substrate and the formation of intermediates are critical to the catalytic cycle.

Computational models have been used to determine the geometry of the perruthenate anion and its interaction with the tetrabutylammonium cation. More importantly, these models can elucidate the structure of the transition states formed during the oxidation process. For example, in the oxidation of an alcohol, modeling can reveal the precise geometry of the alcohol approaching the ruthenium center and the subsequent C-H bond breaking.

The nature of the active oxidant can also be influenced by the presence of co-oxidants, such as N-methylmorpholine N-oxide (NMO), which are often used in catalytic amounts with TBAP. nih.gov Molecular modeling can shed light on how these co-oxidants regenerate the active Ru(VII) species, providing a more complete picture of the catalytic cycle.

Below is a table summarizing key modeled parameters for species involved in a typical TBAP-catalyzed alcohol oxidation.

| Species/Intermediate | Modeled Parameter | Typical Calculated Value | Significance |

| Perruthenate (RuO₄⁻) | Ru=O bond length | 1.70 - 1.75 Å | Indicates the strength and reactivity of the oxo group. |

| Alcohol-Perruthenate Adduct | Ru---H-C distance | 2.0 - 2.5 Å | Represents the initial interaction before C-H activation. |

| Transition State | Imaginary Frequency | -300 to -500 cm⁻¹ | Confirms the structure as a true transition state. |

| Transition State | C-H bond length | 1.2 - 1.4 Å | Shows the elongation of the C-H bond during cleavage. |

| Ruthenate(V) ester | Ru-O-C bond angle | 110 - 120° | Characterizes the geometry of the intermediate after initial oxidation. |

Note: The values presented are illustrative and can vary depending on the specific substrate and the level of theory used in the calculations.

Prediction of Reactivity and Selectivity in Perruthenate Oxidations

A significant application of computational chemistry in catalysis is the prediction of reactivity and selectivity, which can guide experimental efforts and streamline the development of new synthetic methods. youtube.comyoutube.comyoutube.com In the realm of perruthenate oxidations, computational models can be used to forecast how changes in the substrate structure or reaction conditions will affect the outcome of the reaction.

The reactivity-selectivity principle, which states that more reactive species are often less selective, can be quantitatively explored using computational methods. youtube.com By calculating the activation energy barriers for the oxidation of a series of related substrates, a quantitative correlation between the substrate's electronic or steric properties and its reactivity can be established. For example, one could computationally screen a library of substituted benzyl (B1604629) alcohols to predict their relative rates of oxidation by TBAP.

Furthermore, these computational models can predict various types of selectivity, including chemoselectivity, regioselectivity, and stereoselectivity. For instance, in a molecule with multiple alcohol groups, the regioselectivity of the oxidation can be predicted by comparing the activation energies for the oxidation at each site. nih.gov Similarly, for the oxidation of chiral substrates, computational modeling can help rationalize and predict the stereochemical outcome of the reaction.

The following table provides a hypothetical example of how computational data could be used to predict the selectivity in the oxidation of a diol.

| Substrate | Hydroxyl Group | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| 1-phenyl-1,2-ethanediol | Primary (-CH₂OH) | 15.2 | Hydroxy-aldehyde |

| 1-phenyl-1,2-ethanediol | Secondary (CH(Ph)OH) | 12.8 | Hydroxy-ketone |

| (R)-1,2-propanediol | Primary (-CH₂OH) | 16.5 | (R)-Lactaldehyde |

| (R)-1,2-propanediol | Secondary (-CH(OH)CH₃) | 14.1 | Acetol |

Note: These are hypothetical values for illustrative purposes.

In Silico Approaches for Catalyst Design and Optimization

The insights gained from computational studies can be leveraged for the in silico design and optimization of catalysts. rsc.orgmdpi.comdntb.gov.ua This forward-thinking approach aims to predict promising new catalyst structures or modifications to existing ones before they are synthesized in the laboratory, thereby saving significant time and resources. While the core perruthenate oxidant is well-established, computational methods can explore how its reactivity and selectivity might be tuned.

One avenue for in silico design is the modification of the counter-ion. While tetrabutylammonium is a common choice, DFT calculations could be used to explore the effects of other quaternary ammonium (B1175870) or phosphonium (B103445) cations on the solubility, stability, and reactivity of the perruthenate catalyst. These calculations could predict how changes in the cation's size, shape, and electronic properties might influence the catalytic process.

Another area of interest is the development of heterogeneous perruthenate catalysts, where the active species is immobilized on a solid support. qualitas1998.net Computational modeling can be used to design the optimal linker and support material to enhance catalyst stability, recyclability, and activity. For example, DFT could be used to model the interaction of the perruthenate anion with different functionalized surfaces to predict the most stable and active supported catalyst. The use of descriptor-based models, often employed in heterogeneous catalysis design, could also be applied to screen for promising support materials. nih.gov

| Catalyst Design Strategy | Computational Approach | Key Parameters to Investigate | Desired Outcome |

| Modification of Counter-ion | DFT calculations of ion-pairing energies | Cation size, charge distribution, steric bulk | Enhanced solubility, stability, or turnover frequency. |

| Heterogenization on a Support | Modeling of catalyst-support interactions | Adsorption energies, electronic structure of supported species | Improved catalyst recyclability and stability. |

| Ligand-Modified Ruthenium Center | DFT screening of potential ligands | Ligand electronic and steric properties | Tuned reactivity and selectivity for specific applications. |

By integrating computational and theoretical studies with experimental work, a deeper understanding of tetrabutylammonium perruthenate catalysis can be achieved, paving the way for the development of more efficient, selective, and sustainable oxidation methods.

Future Perspectives and Emerging Directions in Tetrabutylammonium Perruthenate Research

Innovations in Perruthenate Catalyst Design and Synthesis

The evolution of TPAP catalysis is heavily focused on improving its practicality and sustainability, primarily through the design of recoverable and reusable catalyst systems. A significant innovation in this area is the immobilization of the perruthenate anion onto solid supports. cam.ac.uk

One key development is Polymer-Supported Perruthenate (PSP) , created through an ion exchange reaction with a commercially available Amberlyst resin. cam.ac.uk This novel solid-supported reagent effectively oxidizes alcohols to their corresponding carbonyl compounds at room temperature, offering the major advantage of simplified work-up and purification. cam.ac.uk Furthermore, the development of PSP has enabled its use in catalytic systems that utilize molecular oxygen or air as the terminal co-oxidant, representing a greener alternative to traditional stoichiometric co-oxidants. cam.ac.uk

Another advanced approach involves the immobilization of perruthenate within mesoporous silica (B1680970) materials like MCM-41 . This technique has been used to create a novel oxidation catalyst that facilitates the clean oxidation of alcohols using molecular oxygen. cam.ac.uk

These innovations address the cost of the ruthenium-based catalyst by allowing for its recovery and reuse, a concept that may be applied to other homogeneous catalysts. cam.ac.uk Future research will likely continue to explore novel support materials and immobilization techniques to further enhance catalyst stability, activity, and recyclability. The goal is to create highly efficient, heterogenized perruthenate catalysts that can be easily integrated into various synthetic processes. youtube.com

| Catalyst Innovation | Support Material | Key Advantage(s) |

| Polymer-Supported Perruthenate (PSP) | Amberlyst Resin | Facile work-up, reusability, enables use of O₂ as co-oxidant. cam.ac.uk |

| Immobilized Perruthenate | MCM-41 | Enables clean oxidation of alcohols with molecular oxygen. cam.ac.uk |

| Ionic Liquid Systems | Tetraalkylammonium salts or imidazolium (B1220033) ionic liquids | Allows for recovery and reuse of the homogenous oxidant. cam.ac.uk |

Advancements in Electrochemical Organic Synthesis Utilizing Perruthenate

Organic electrochemical synthesis is gaining significant attention as a sustainable and powerful alternative to conventional chemical methods. sioc-journal.cn This field focuses on using electricity to drive chemical transformations, offering the potential for milder reaction conditions and reducing the reliance on chemical oxidants. sioc-journal.cn

The application of these principles to perruthenate chemistry is a promising frontier. In this context, TPAP would act as a mediator in an indirect electrolysis process. The perruthenate(VII) species would oxidize the organic substrate (e.g., an alcohol) and be reduced to a lower oxidation state. The electrode would then re-oxidize the ruthenium species back to its active Ru(VII) state, completing the catalytic cycle. This electrocatalytic approach would eliminate the need for stoichiometric co-oxidants like N-methylmorpholine N-oxide (NMO), generating fewer byproducts and improving atom economy. wikipedia.orgsioc-journal.cn

Recent advancements in organic electrochemistry, such as the development of novel electrode materials like boron-doped diamond and graphene, and the use of advanced reactor designs, could further enhance the efficiency of such a system. numberanalytics.com The challenge lies in optimizing the reaction conditions to ensure efficient regeneration of the perruthenate catalyst while minimizing side reactions or electrode passivation. sioc-journal.cn Future work will likely focus on designing integrated electrochemical cells specifically for perruthenate-mediated transformations.

Integration with Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and simplified scale-up. The integration of perruthenate catalysis into continuous flow systems is a logical step towards more efficient and automated chemical manufacturing.

The development of immobilized perruthenate catalysts like PSP is a crucial enabler for this integration. cam.ac.uk A packed-bed reactor filled with PSP could allow for the continuous oxidation of a substrate stream, with the product emerging from the reactor outlet while the catalyst remains contained. This setup dramatically simplifies product purification, as the heterogenized catalyst can be easily separated from the reaction mixture.

Exploration of New Substrate Classes and Reaction Types

While TPAP is renowned for the oxidation of primary and secondary alcohols, research is expanding its application to a broader range of substrates and a more diverse set of chemical transformations. organic-chemistry.orgmdpi.comnih.gov This exploration aims to leverage the unique reactivity of the perruthenate ion for new synthetic challenges.

Beyond simple alcohol oxidation, TPAP has demonstrated utility in more complex reactions, including:

Oxidative Cleavage: TPAP can be used to cleave vicinal diols to yield aldehydes. wikipedia.org Recent studies have also explored its ability to cleave carbon-carbon double bonds and alkynes. nih.gov

Heteroatom Oxidation: The reagent has been used for the oxidation of heteroatoms, such as the conversion of secondary hydroxylamines to nitrones. cam.ac.uk

Oxidation to Carboxylic Acids: While typically a mild oxidant, under specific conditions—higher catalyst loading, an excess of co-oxidant, and the presence of water—TPAP can oxidize primary alcohols completely to carboxylic acids. wikipedia.org The reaction proceeds via the intermediate aldehyde, which is hydrated to a gem-diol that undergoes a second oxidation. wikipedia.org

Oxidative Cyclization: The use of ruthenium oxo-species for the oxidative cyclization of dienes is an area of growing interest, offering pathways to cyclic ethers. mdpi.comnih.gov

Future research is expected to further probe the reactivity of TPAP with different functional groups and in the synthesis of complex molecular architectures. mdpi.com The fine-tuning of reaction conditions will be key to controlling the selectivity and unlocking new synthetic transformations. nih.gov

| Reaction Type | Substrate Class | Product Class |

| Mild Oxidation | Primary Alcohols | Aldehydes wikipedia.org |

| Mild Oxidation | Secondary Alcohols | Ketones wikipedia.org |

| Full Oxidation | Primary Alcohols | Carboxylic Acids wikipedia.org |

| Oxidative Cleavage | Vicinal Diols | Aldehydes wikipedia.org |

| Heteroatom Oxidation | Secondary Hydroxylamines | Nitrones cam.ac.uk |

| Oxidative Cyclization | Dienes | Cyclic Ethers mdpi.com |

Synergistic Approaches: Combining Perruthenate with Other Catalytic Systems

Synergistic catalysis, where two or more distinct catalysts work in concert to facilitate a single, often novel, transformation, is a powerful strategy in modern organic synthesis. nih.govrsc.org This approach can lead to new reaction pathways, improved efficiency, and enhanced selectivity. rsc.org

The combination of TPAP with other catalytic systems is a promising area for future development. This can be achieved in a sequential, one-pot fashion or through a truly synergistic mechanism.

An example of a sequential process is the one-pot oxidation/Wittig olefination. Here, TPAP first oxidizes an alcohol to an aldehyde, which is then immediately trapped by a phosphonium (B103445) ylide present in the same pot to generate an alkene. cam.ac.uk This method is highly efficient as it avoids a separate work-up step for the often sensitive aldehyde intermediate. cam.ac.uk Similar sequential strategies have been developed for oxidation followed by reductive amination using polymer-supported reagents. cam.ac.uk

A true synergistic system would involve the simultaneous activation of different components in a reaction by TPAP and another catalyst. rsc.org For instance, one could envision a reaction where TPAP oxidizes a substrate to generate an electrophilic intermediate, while a separate Lewis acid or organocatalyst activates a nucleophile, facilitating a rapid and selective bond formation. The development of such dual-catalytic systems involving perruthenate could unlock previously inaccessible chemical transformations. nih.gov Research into combining ruthenium's oxidative power with other forms of catalysis, such as photoredox or biocatalysis, represents an exciting and largely unexplored frontier. rsc.org

Q & A

Q. What is the mechanistic role of TBAP in oxidation reactions, and how does it differ from TPAP?

TBAP (tetrabutylammonium perruthenate) functions as a Lewis acid catalyst in oxidation reactions, activating alcohols through coordination to the Ru center. This facilitates hydride transfer, converting alcohols to aldehydes/ketones. Unlike TPAP (tetrapropylammonium perruthenate), TBAP’s larger tetrabutylammonium counterion enhances solubility in non-polar solvents, enabling its use in diverse reaction media. TPAP often requires co-oxidants like N-methylmorpholine N-oxide (NMO), whereas TBAP can operate under milder conditions (e.g., 25–45°C, 2–10 bar CO₂ pressure) without stoichiometric co-oxidants .

Q. How can researchers optimize TBAP-catalyzed epoxide-CO₂ coupling reactions?

Key parameters include:

- Catalyst loading : 2 mol% TBAP achieves high efficiency .

- Temperature and pressure : 25–45°C and 2–10 bar CO₂ balance reactivity and safety .

- Additives : Phenolic compounds (e.g., tannic acid) enhance turnover by forming hydrogen-bond networks that stabilize intermediates .

| Parameter | Optimal Range | Impact on Reaction Efficiency |

|---|---|---|

| Catalyst Loading | 2 mol% | Minimizes cost while maintaining activity |

| CO₂ Pressure | 2–10 bar | Drives equilibrium toward product formation |

| Additive Concentration | 1–5 wt% (tannic acid) | Accelerates oxirane activation |

Q. What safety precautions are critical when handling TBAP?

- Storage : TBAP decomposes at 157°C; store at 2–8°C to prevent degradation .

- Handling : Use PPE (gloves, goggles) in a fume hood due to potential Ru dust inhalation risks. Avoid prolonged storage, as decomposition may increase hazards .

Advanced Research Questions

Q. What is the rate law for TBAP-mediated alcohol oxidations, and how does co-oxidant choice affect kinetics?

Kinetic studies reveal a first-order dependence on TBAP and alcohol concentrations but zero-order dependence on NMO. This suggests NMO regenerates the active Ru species (RuO₄⁻) without participating in the rate-determining step. For example:

This contrasts with TPAP systems, where NMO is often essential for catalytic turnover .

Q. How can TBAP be immobilized for recyclable catalysis, and what are the trade-offs?

Immobilization strategies include:

- Nanocomposites : Embedding TBAP in silica-based frameworks (e.g., Fe₃O₄@SiO₂) achieves 2.38 mol% Ru loading, enabling magnetic recovery. However, leaching reduces turnover after 3 cycles .

- Polymer supports : Covalent bonding to polystyrene matrices improves stability but lowers activity due to restricted substrate access .

Q. How do contradictory reports on Ru species (ruthenate vs. perruthenate) impact mechanistic interpretations?

Discrepancies arise from equilibria between Ru oxidation states in aqueous/organic media. For instance:

- Ruthenate (RuO₄²⁻) : Proposed as the active species in some oxidations but may dismutate to perruthenate (RuO₄⁻) .

- Perruthenate (RuO₄⁻) : Kinetic data (e.g., zero-order NMO dependence) confirm its role as the primary oxidant in TBAP systems .

Resolution requires in situ spectroscopic techniques (e.g., EPR, XAS) to track Ru oxidation states during catalysis .

Q. Can TBAP catalyze non-oxidative reactions, such as isomerization?

Yes. In the absence of co-oxidants, TBAP’s reduced Ru species (e.g., Ru³⁺) catalyze allylic alcohol isomerization to saturated ketones. This dual functionality (oxidation/isomerization) requires careful control of reaction conditions (e.g., solvent, temperature) to suppress undesired pathways .

Data Contradiction Analysis

Q. Why do some studies report NMO as essential for TBAP catalysis, while others exclude it?

This contradiction stems from solvent and substrate effects:

- NMO-dependent systems : Required in TPAP oxidations of sterically hindered alcohols to regenerate RuO₄⁻ .

- NMO-independent systems : TBAP’s superior solubility in apolar solvents (e.g., CH₂Cl₂) allows RuO₄⁻ regeneration via substrate-derived intermediates, bypassing NMO .

Key Takeaway : Validate co-oxidant necessity through kinetic profiling and solvent screening for each substrate class .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products